molecular formula C10H12O4S B2524202 Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate CAS No. 339096-81-0

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate

Cat. No. B2524202
CAS RN: 339096-81-0
M. Wt: 228.26
InChI Key: OFDOMMHJXSNKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate (MOPT) is a compound that has been studied for its potential applications in various scientific fields. It is a member of the thiophenecarboxylate family, which is known for its diverse range of chemical and biological properties. MOPT has been used in a variety of studies for its ability to act as a ligand for various organic molecules, as well as its ability to act as a catalyst for certain reactions. In addition, MOPT has been studied for its potential applications in in vivo and in vitro research, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Conclusion

Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate’s diverse applications highlight its potential impact across various scientific domains. Researchers continue to explore its properties, aiming to unlock novel uses and enhance our understanding of its behavior. If you need further details or have additional questions, feel free to ask! 🌟

properties

IUPAC Name

methyl 3-(3-oxobutan-2-yloxy)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-6(11)7(2)14-8-4-5-15-9(8)10(12)13-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDOMMHJXSNKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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